molecular formula C5H9Cl2N3 B6185540 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride CAS No. 2624135-78-8

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B6185540
CAS No.: 2624135-78-8
M. Wt: 182.1
InChI Key:
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Description

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of ethyl glycolate with hydrazine hydrate to form the intermediate 1-ethyl-1H-1,2,4-triazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazole compound.

Scientific Research Applications

3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact

Properties

CAS No.

2624135-78-8

Molecular Formula

C5H9Cl2N3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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